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Solid lipid nanoparticles (SLNs) represent a significant advancement in nanoscale drug delivery systems,

offering an alternative to conventional carriers by overcoming many inherent limitations of polymeric

nanoparticles [1] [2]. Among the various lipids employed, trimyristin (glyceryl trimyristate) has emerged as

a particularly valuable solid lipid matrix due to its favorable melting characteristics, biocompatibility, and

ability to form stable nanoparticles with high drug loading capacity [3] [4]. Trimyristin-based SLNs occupy

a strategic position in nanomedicine, bridging the gap between traditional lipid emulsions and polymeric

nanoparticle systems while offering enhanced stability, controlled release profiles, and reduced toxicity [2]

[5].

These nanoparticles are especially valuable for encapsulating both lipophilic and hydrophilic drugs,

improving oral bioavailability, and enabling targeted drug delivery to specific tissues and cell types [1] [6]

[2]. The versatility of trimyristin SLNs has been demonstrated across multiple therapeutic areas, including

infectious diseases, cancer therapy, and metabolic disorders [1] [3].

Fundamental Properties and Formulation
Considerations

Physicochemical Properties of Trimyristin

Trimyristin is a triglyceride ester derived from glycerol and myristic acid (tetradecanoic acid) with a

molecular formula of C₄₅H₈₆O₆ [3]. Its chemical structure consists of three myristic acid chains attached to a

glycerol backbone, creating a symmetric triglyceride with predictable crystallization behavior. This
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compound is naturally occurring in significant quantities in nutmeg (Myristica fragrans) seeds and palm oil

[3] [4].

Key physical properties include:

Melting Point: 56-57°C, ideal for SLN preparation and stability
Crystallization Behavior: Forms stable β-polymorph with triclinic parallel packing

Hydrophobicity: Highly lipophilic with excellent solvent capacity for poorly water-soluble drugs
Biocompatibility: Readily metabolized by lipid enzymes, reducing toxicity concerns

The melting point of trimyristin is particularly advantageous for pharmaceutical applications as it remains

solid at both room and body temperatures while allowing for relatively low-temperature processing during

manufacturing (typically 5-10°C above melting point) [4] [5].

Lipid Nanoparticle Architecture with Trimyristin

Table 1: Comparison of Lipid Nanoparticle Types Utilizing Trimyristin

Parameter SLNs NLCs LDC Nanoparticles

Composition Pure trimyristin solid

lipid

Trimyristin + liquid lipids (e.g.,

oils)

Drug-lipid conjugate +

trimyristin

Matrix
Structure

Highly ordered

crystalline

Amorphous, imperfect crystal Molecularly dispersed

drug-lipid complex

Drug Loading Moderate (5-10%) High (10-25%) Very high (up to 33%)

Drug
Expulsion

Possible during
storage

Minimized Minimal

Best Suited
For

Lipophilic drugs,
sustained release

Both lipophilic and hydrophilic
drugs, high loading

Hydrophilic drugs, targeted
delivery

Trimyristin can be incorporated into different lipid nanoparticle architectures, with each offering distinct

advantages for specific applications. Solid Lipid Nanoparticles (SLNs) consist primarily of pure trimyristin,

while Nanostructured Lipid Carriers (NLCs) combine trimyristin with liquid lipids to create a less ordered
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matrix with higher drug loading capacity [2] [5]. Lipid Drug Conjugate (LDC) nanoparticles utilize

trimyristin as part of a drug-lipid complex, particularly beneficial for hydrophilic compounds [2].

Preparation Methods and Protocols

High Shear Homogenization Methods

High shear homogenization represents the most widely employed method for trimyristin SLN production,

with both hot and cold variants offering distinct advantages for different drug stability profiles [2].

Hot Homogenization Protocol:

Lipid Phase Preparation: Melt trimyristin (3.33-10% w/v) at 60-65°C (5-10°C above melting point)

[2] [4]
Drug Incorporation: Dissolve or disperse active pharmaceutical ingredient (API) in the molten lipid

phase under mechanical stirring
Aqueous Phase Preparation: Heat aqueous surfactant solution (e.g., 1.2-5% w/w Poloxamer 188) to

same temperature as lipid phase [2]
Pre-emulsification: Add hot aqueous phase to lipid phase under high-speed stirring (3,000-5,000

rpm) for 3-5 minutes to form coarse pre-emulsion
High-pressure Homogenization: Process pre-emulsion through high-pressure homogenizer at 500-

1,500 bar for 3-5 cycles while maintaining temperature above lipid melting point
Crystallization: Cool resultant nanoemulsion to room temperature with mild stirring (500-1,000 rpm)

to facilitate lipid crystallization into solid nanoparticles

Critical Process Parameters:

Homogenization temperature: 65±2°C for optimal droplet size reduction

Homogenization pressure: 500-1,500 bar depending on desired particle size
Cooling rate: Controlled cooling at 2-5°C/minute to ensure proper polymorphic transformation

Stirring during crystallization: 500-5,000 rpm to prevent particle aggregation [2]

Solvent Emulsification-Evaporation Method

For thermolabile compounds or when smaller particle sizes are required, solvent emulsification-evaporation

provides an effective alternative:
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Organic Phase: Dissolve trimyristin and drug in water-immiscible organic solvent (e.g.,

dichloromethane, chloroform)
Aqueous Phase: Prepare surfactant solution (e.g., Poloxamer 188, Tween 80) in purified water

Emulsification: Add organic phase to aqueous phase under high-speed homogenization (10,000-
15,000 rpm) for 5-10 minutes

Solvent Evaporation: Stir emulsion continuously at room temperature for 6-12 hours to evaporate
organic solvent

Purification: Concentrate SLN dispersion via ultrafiltration or centrifugation

This method typically yields particles in the 50-200 nm range with narrow polydispersity indices below 0.2

[2].

Microemulsion-Based Preparation

Microemulsion templates offer an alternative approach for laboratory-scale production:

Prepare molten mixture of trimyristin, drug, and surfactants at 65°C

Add warm water under mild stirring to form transparent microemulsion
Disperse warm microemulsion into cold water (2-8°C) under mechanical stirring

Concentrate SLN dispersion via tangential flow filtration

Characterization Parameters and Methods

Table 2: Key Characterization Parameters for Trimyristin SLNs

| Parameter | Analytical Technique | Target Specifications | Significance | |---------------|----------------------

----|--------------------------|-----------------| | Particle Size | Photon Correlation Spectroscopy | 50-300 nm |

Biodistribution, stability, drug release | | Polydispersity Index | PCS | <0.25 | Homogeneity of dispersion | |

Zeta Potential | Laser Doppler Electrophoresis | >|±30| mV | Physical stability | | Crystallinity | DSC, XRD |

β-polymorph preferred | Drug loading and release | | Entrapment Efficiency | Ultracentrifugation/GC/HPLC

| >80% | Formulation efficiency | | Melting Behavior | DSC | 56-57°C | Purity and identity of lipid matrix | |

Morphology | SEM, TEM, AFM | Spherical, smooth surface | Structure-function relationship |

Particle Size and Distribution Analysis
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Particle size analysis represents a critical quality attribute for trimyristin SLNs, directly influencing

stability, drug release profile, and biological behavior [2] [5]. Photon correlation spectroscopy (PCS)

provides the primary method for determining particle size distribution, with trimyristin SLNs typically

ranging between 50-300 nm depending on the preparation method and composition [2]. For trimyristin

SLNs stabilized with Poloxamer 188, mean particle sizes of approximately 200 nm with association

efficiencies up to 86% have been consistently reported [6].

Thermal Behavior and Crystallinity

Differential scanning calorimetry (DSC) provides essential information about the crystallinity and

polymorphic state of trimyristin in SLNs [7] [5]. The thermograms typically show:

Melting endotherm at 56-57°C for pure trimyristin
Slight depression of melting point in nanoparticle form (1-3°C)

Recrystallization exotherm during cooling cycles at 45-50°C
Polymorphic transitions from α to β' to β forms during storage

The degree of crystallinity directly impacts drug loading capacity and release kinetics, with more perfect

crystals offering lower loading but more sustained release profiles [2] [5].

Applications in Drug Delivery

Oral Drug Delivery

Trimyristin SLNs have demonstrated remarkable potential in enhancing oral bioavailability of challenging

drug molecules. A prominent example is the delivery of salmon calcitonin, a polypeptide hormone used in

osteoporosis treatment [6]. When incorporated into trimyristin SLNs stabilized with Poloxamer 407, salmon

calcitonin exhibited:

High association efficiency of approximately 86%

Sustained release over 8 hours under simulated gastrointestinal conditions
Significant pharmacological effect with 20% reduction in blood calcium levels in rat models

Extended hypocalcaemic effect sustaining over 8 hours at 500 IU/kg dose
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The mechanism of enhancement involves protection of the peptide from enzymatic degradation in the

gastrointestinal tract and facilitation of intestinal absorption through lymphatic transport [6].

Parenteral Delivery and Sterilization Considerations

For parenteral applications, terminal sterilization of trimyristin nanoemulsions represents a critical

manufacturing step. Recent studies have systematically investigated the autoclaving behavior of trimyristin

nanoemulsions stabilized with various poloxamers [7] [8].

Autoclaving Protocol for Sterile Trimyristin Formulations:

Prepare trimyristin nanoemulsion with target particle size of approximately 100 nm
Select appropriate poloxamer stabilizer based on PEO content (>70% recommended)

Fill emulsion into type I glass vials with headspace optimization
Implement autoclaving cycle: 121°C, 15 psi, 15-20 minutes

Cool gradually to room temperature with minimal agitation
Characterize particle size distribution, crystal form, and sterility

Poloxamers 108, 188, 237, 238, 338 and 407 have demonstrated exceptional stability during autoclaving,

with particle size growth of less than 10% and narrowing of particle size distribution due to Ostwald ripening

phenomena [7].

Cancer Therapeutics

Trimyristin SLNs have been successfully employed in oncology applications, particularly for the delivery of

chemotherapeutic agents like camptothecin [3]. Cationic PEGylated SLNs composed of trimyristin,

hydrogenated soybean phosphatidylcholine, poloxamer 188, stearylamine, and Gelucire 53/10 demonstrated:

pH-sensitive drug release with 20% higher release at pH 5.5 compared to pH 7.4

Enhanced cellular uptake in HCC36 and CL1-5 cancer cell lines
Significant inhibition of cancer cell proliferation

Time-dependent intracellular accumulation with twofold increase in fluorescence intensity

The combination of trimyristin with docosahexaenoic acid (DHA) has shown particular promise, enhancing

encapsulation efficiency from 36% to 93% and increasing cytotoxic effects threefold on A549 lung cancer

cells [3].
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Experimental Workflow and Data Interpretation

The following diagram illustrates the complete experimental workflow for developing and characterizing

trimyristin-based lipid nanoparticles:

Preformulation Stage

Manufacturing Methods

Downstream Processing

Characterization

Lipid Selection
(Trimyristin)

Hot Homogenization
65°C, 500-1500 bar

Drug Solubility Studies Excipient Compatibility

Sterilization
Autoclaving (121°C/15 min)

Cold Homogenization
Cryogenic milling

Solvent Evaporation
Organic phase removal

Physicochemical
Size, PDI, Zeta Potential

Lyophilization
Cryoprotectant optimization

Concentration
Ultrafiltration

Structural
DSC, XRD, Morphology

Performance
EE%, Release, Stability

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 11 Tech Support

https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://www.smolecule.com/products/s545909?utm_src=pdf-body-img
https://www.smolecule.com/products/s545909?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Diagram 1: Comprehensive workflow for trimyristin SLN development from preformulation through

characterization

Stability and Storage Considerations

The stability profile of trimyristin SLNs depends significantly on the crystallinity of the lipid matrix and the

selection of appropriate stabilizers. Key stability considerations include:

Physical Stability:

Minimal particle size growth (<20%) over 6 months at 4-8°C

Zeta potential maintenance within ±5 mV of initial value
Absence of drug expulsion or crystalline changes

Chemical Stability:

Lipid degradation measured by free fatty acid formation <5%

Drug stability within specification limits
Surfactant integrity and functionality

Optimized Storage Conditions:

Lyophilized form with cryoprotectants (trehalose, sucrose) preferred for long-term storage
Aqueous dispersions stable for 6-12 months at refrigerated conditions

Protection from light and oxygen to prevent lipid oxidation

Troubleshooting Guide

Table 3: Common Formulation Challenges and Solutions

Problem Potential Causes Corrective Actions

Large Particle
Size

Insufficient homogenization pressure,
inadequate surfactant coverage,

incorrect temperature

Increase homogenization pressure (up to
1500 bar), optimize surfactant

concentration, adjust temperature

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://www.smolecule.com/products/s545909?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Problem Potential Causes Corrective Actions

Drug Expulsion Highly ordered lipid matrix,
polymorphic transition, incompatible

drug-lipid ratio

Incorporate liquid lipids to create NLCs,
use lipid blends, optimize drug loading

Low EE% Drug partitioning to aqueous phase,

rapid crystallization, drug-lipid
incompatibility

Modify process to cold homogenization,

increase lipid content, add ion-pairing
agents

Physical
Instability

Inadequate zeta potential, insufficient
steric stabilization, Ostwald ripening

Optimize surfactant combination, increase
surface charge, narrow size distribution

Polymorphic
Transition

Slow cooling, storage temperature
fluctuations, impurity presence

Implement rapid cooling, optimize thermal
history, use crystallisation inhibitors

Conclusion and Future Perspectives

Trimyristin-based lipid nanoparticles represent a versatile and robust platform for advanced drug delivery

applications. Their favorable physicochemical properties, biocompatibility, and well-characterized behavior

make them particularly valuable for enhancing the delivery of challenging drug molecules. The protocols

outlined in this document provide researchers with standardized methods for formulating, characterizing, and

optimizing trimyristin SLNs across various therapeutic applications.

Future development directions include the engineering of targeted trimyristin SLNs with surface ligands for

specific tissue targeting, the design of combination products for synergistic therapeutic effects, and the

implementation of continuous manufacturing processes to enhance production efficiency and reproducibility.

As understanding of lipid nanoparticle biological interactions deepens, trimyristin-based systems are poised

to play an increasingly important role in the translation of nanomedicine from research to clinical practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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